

Spectroscopic Analysis of C₁₂H₂₄O₄Si Isomers

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | C ₁₂ H ₂₄ O ₄ Si |
| CAS No.: | 204909-70-6 |
| Cat. No.: | B3114804 |

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Differentiating Silylated Glycal Intermediates in Drug Discovery[1]

Executive Summary

In pharmaceutical carbohydrate chemistry, the molecular formula C₁₂H₂₄O₄Si most commonly refers to mono-silylated derivatives of hexose glycals, specifically 6-O-tert-Butyldimethylsilyl-D-glucal.[1]

The structural integrity of this intermediate is pivotal.[2] During silylation, three distinct isomeric impurities can form:

- Stereoisomers (Epimers): e.g., Galactal derivatives (C4 epimer).[2]
- Regioisomers: e.g., 3-O-TBDMS-D-glucal (secondary alcohol silylation).[1]
- Constitutional Isomers: e.g., Silylated acyclic enol ethers or siloxanes (rare in this specific synthetic stream but theoretically possible).[2]

This guide provides a self-validating spectroscopic workflow to distinguish the target 6-O-TBDMS-D-glucal from its isomers using NMR (

H,

C,

Si) and Mass Spectrometry.[1]

Isomer Landscape & Chemical Profile[1][2]

The target molecule is a cyclic vinyl ether protected at the primary hydroxyl group.[2]

| Isomer Type | Compound Name | Structural Feature | Key Differentiator |
|--------------------|---------------------------------------|--|--|
| Target (A) | 6-O-TBDMS-D-Glucal | D-arabino config.[1] (All substituents equatorial-like) | and coupling constants.[2] |
| Stereoisomer (B) | 6-O-TBDMS-D-Galactal | D-lyxo config.[1] (C4 substituent axial) | Distinct H4 multiplicity & shift.[2] |
| Regioisomer (C) | 3-O-TBDMS-D-Glucal | Silyl group on secondary -OH (C3) | H3 vs H6 chemical shift perturbation.[1] |
| Constitutional (D) | (3-Glycidyloxypropyl)triethoxysilane* | Acyclic/Epoxy silane (Industrial coating agent) | Absence of vinyl ether protons (6.0-6.5 ppm). [2][1] |

*Note: Isomer D is an industrial reagent often appearing in **C12H24O4Si** searches but is chemically unrelated to the glycal synthesis stream.[2] It serves here as a negative control.[2][1]

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR) Strategy

1. Proton (

H) NMR: The Stereochemical Fingerprint The glycal ring exists in a half-chair conformation (

or

).[2][1] The coupling constants (

) between ring protons are diagnostic for stereochemistry (Glucal vs. Galactal).[2]

- Vinyl Protons (H1 & H2):
 - H1:
6.2 – 6.4 ppm (dd,
Hz).[2]
 - H2:
4.7 – 4.9 ppm (dd).[2]
 - Differentiation: These signals confirm the presence of the glycal double bond, ruling out saturated constitutional isomers.[2]
- Stereochemistry (H3, H4, H5):
 - Glucal (Target): H3, H4, and H5 have trans-diaxial-like relationships.[1]
and
are typically large (6–10 Hz).[2]
 - Galactal (Isomer): H4 is epimeric (axial).[2] The
coupling is significantly smaller (< 3-4 Hz) due to the gauche relationship.[2][1]

2. Regiochemistry Verification (HMBC) To distinguish the 6-O-TBDMS (Target) from the 3-O-TBDMS (Regioisomer):

- Run a
H-
Si HMBC or
H-
C HMBC.[2][1]

- Target (6-O): The TBDMS methyl protons (0.1 ppm) will show a strong cross-peak to C6 (~62-64 ppm).^{[2][1]}
- Isomer (3-O): The TBDMS protons will correlate to C3 (~68-70 ppm), which is part of the allylic system.^{[2][1]}

3. Silicon (

Si) NMR

- Silyl Ethers (R-O-Si): Typically appear between 15–25 ppm.^{[2][1]}
- Impurity Check: Hexa-methyl disiloxane (HMDSO) or hydrolyzed silanols appear at distinct shifts (~7 ppm), allowing quantification of silylating reagent hydrolysis.^{[2][1]}

B. Mass Spectrometry (MS)^{[2][3]}

- Ionization: ESI+ (with Na⁺ or NH₄⁺).^[2]
- Parent Ion: [M+Na]
= m/z 283.^[2]
- Fragmentation:
 - Loss of t-Butyl: [M - 57]
^{[2][1]} A signature of TBDMS groups.
 - Diagnostic for Glycals: Retro-Diels-Alder (RDA) fragmentation of the pyranoid ring is often observed, which can differentiate the substitution pattern (3-O vs 6-O) based on the mass of the fragment containing silicon.^[1]

Experimental Protocol: Synthesis & Validation

Objective: Synthesize and validate 6-O-TBDMS-D-Glucal, ensuring removal of regioisomers.

Reagents:

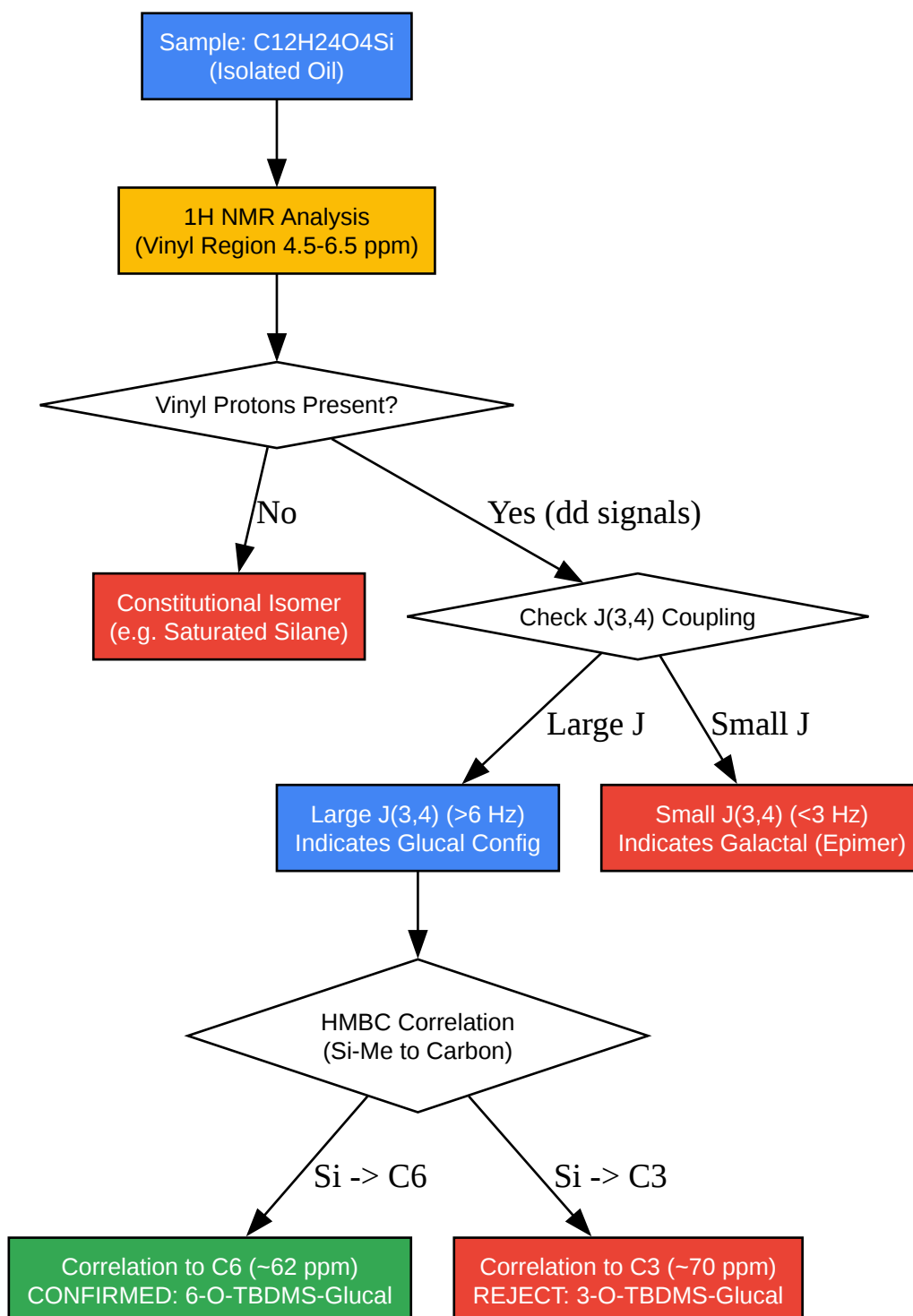
- D-Glucal (1.0 equiv)[1]
- TBDMS-Cl (1.1 equiv)[1]
- Imidazole (2.0 equiv)[2][1]
- Solvent: DMF (anhydrous)[2]

Step-by-Step Methodology:

- Setup: In a flame-dried flask under Argon, dissolve D-Glucal in DMF at 0°C.
- Addition: Add Imidazole, followed by portion-wise addition of TBDMS-Cl. The bulky TBDMS group preferentially reacts with the primary alcohol (C6-OH) over the secondary allylic alcohol (C3-OH) due to steric hindrance.[2][1]
- Monitoring: Stir at 0°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2]
 - Rf (Product): ~0.6[2][1]
 - Rf (Di-silyl impurity): ~0.9[2][1]
 - Rf (Starting Material): ~0.1[2][1]
- Workup: Dilute with Et₂O, wash with water (3x) to remove DMF/Imidazole.[2] Dry over MgSO₄. [2]
- Purification: Flash chromatography on Silica Gel.
 - Critical Step: Collect the major fraction.[2] If a minor spot appears just below the major product, it is likely the 3-O-regioisomer.[1]
- Validation: Dissolve 10 mg of isolated oil in CDCl₃ for NMR.

Visualization: Analysis Workflow

The following diagram illustrates the logical decision tree for identifying the correct C₁₂H₂₄O₄Si isomer.



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Figure 1: Decision tree for the spectroscopic validation of silylated glycals.

References

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